Technical Monograph: 3-Methyl-5-phenylthiophene-2-carboxylic acid
Technical Monograph: 3-Methyl-5-phenylthiophene-2-carboxylic acid
High-Purity Scaffold for Medicinal Chemistry & Lead Optimization
Executive Summary
This technical guide profiles 3-Methyl-5-phenylthiophene-2-carboxylic acid , a specialized heterocyclic building block critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and antimicrobial agents. Unlike simple thiophenes, the C3-methyl group introduces specific steric constraints that can "lock" bioactive conformations, while the C5-phenyl moiety provides a hydrophobic handle essential for binding pocket occupancy (e.g., in COX-2 or P2X7 receptor sites).
This document details the physicochemical profile, validated synthetic routes, and downstream applications of this scaffold, designed for researchers requiring high-fidelity data for decision-making in hit-to-lead campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Compound Name: 3-Methyl-5-phenylthiophene-2-carboxylic acid Common Aliases: 5-Phenyl-3-methyl-2-thenoic acid; 3-Methyl-5-phenyl-2-thiophenecarboxylic acid CAS Number: Note: While the parent 3-methyl-2-thiophenecarboxylic acid is CAS 23806-24-8, this specific 5-phenyl derivative is often referenced in patent literature as a substructure. A common related isomer is CAS 40266-96-2 (4-methyl variant). Ensure structural verification via NMR.
| Property | Value (Experimental/Predicted) | Context for Drug Design |
| Molecular Formula | C₁₂H₁₀O₂S | Core scaffold |
| Molecular Weight | 218.27 g/mol | Fragment-based drug discovery (FBDD) friendly (<300 Da) |
| SMILES | CC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O | Machine-readable identifier |
| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; requires formulation strategies (e.g., salts) |
| pKa (Acid) | ~3.8 - 4.2 | Acidic; forms stable salts with basic residues (Arg/Lys) in proteins |
| TPSA | 37.30 Ų | Excellent membrane permeability profile |
| Rotatable Bonds | 2 (Phenyl-Thiophene, Carboxyl) | Low entropic penalty upon binding |
Synthetic Methodologies
Method A: Modular Suzuki-Miyaura Coupling (Recommended for Discovery)
This route is preferred in early-stage discovery because it allows the "late-stage diversification" of the C5 position.
Protocol:
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Starting Material: Methyl 5-bromo-3-methylthiophene-2-carboxylate.
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Reagents: Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).
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Solvent System: 1,4-Dioxane/Water (4:1 v/v). Degassing is critical.
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Conditions: Heat to 90°C for 4–6 hours under N₂ atmosphere.
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Hydrolysis: Saponification of the ester using LiOH (2.0 eq) in THF/H₂O followed by acidification (HCl) to precipitate the free acid.
Why this works: The electron-rich nature of the thiophene ring can make direct arylation tricky; the Suzuki coupling on the bromide is robust and avoids homocoupling side products common in Stille reactions.
Method B: Fiesselmann Cyclization (Recommended for Scale-Up)
For multi-gram synthesis, constructing the thiophene ring de novo is more cost-effective.
Protocol:
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Precursors: 3-Chloro-3-phenylacrylaldehyde and Methyl mercaptoacetate.
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Mechanism: Base-catalyzed condensation followed by ring closure.
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Key Step: The reaction typically requires a strong base (NaOMe or NaOEt) to initiate the attack of the sulfur on the beta-carbon of the acrylaldehyde.
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Purification: The resulting ester crystallizes well, avoiding expensive chromatography before the final hydrolysis step.
Visualization: Synthetic Logic & Reactivity
The following diagram illustrates the retrosynthetic logic and the divergent reactivity of the scaffold.
Figure 1: Retrosynthetic analysis showing the modular Suzuki route (top) and the convergent Fiesselmann route (bottom), leading to key pharmaceutical derivatives.
Pharmaceutical Applications & Mechanism of Action[7]
Anti-Inflammatory & Antirheumatic Agents
Derivatives of 5-phenylthiophene-2-carboxylic acid are structural analogs of Esonarimod metabolites. The mechanism involves the modulation of cytokine production.[1]
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Target: Inhibition of IL-1β and TNF-α signaling pathways.
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SAR Insight: The C3-methyl group is non-negotiable in certain binding pockets; it forces the thiophene ring out of coplanarity with the amide connection, improving selectivity against COX-1 (which prefers flatter substrates).
Antimicrobial Activity (Bacterial Cell Wall Disruption)
Recent studies indicate that lipophilic thiophene acids can disrupt bacterial membranes or inhibit tyrosyl-tRNA synthetase in S. aureus.
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Mechanism: The hydrophobic phenyl tail inserts into the lipid bilayer, while the carboxylic acid (anionic at physiological pH) interacts with cationic headgroups, destabilizing membrane integrity.
P2X7 Receptor Antagonism
The scaffold serves as a "head group" for P2X7 antagonists used in treating neuropathic pain. The carboxylic acid is typically converted to a heteroaryl amide to engage the ATP-binding site.
Experimental Protocol: Amide Coupling (Lead Optimization)
Standard Operating Procedure for converting the acid to a bioactive amide.
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Activation: Dissolve 3-Methyl-5-phenylthiophene-2-carboxylic acid (1.0 eq) in dry DMF.
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Reagents: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins at RT to form the active ester.
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Coupling: Add the amine partner (e.g., a piperazine or aniline derivative) (1.1 eq).
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Monitoring: Monitor by LC-MS. The reaction is usually complete within 2 hours.
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).
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Validation: Verify product via ¹H NMR. Look for the disappearance of the broad COOH singlet (~12 ppm) and appearance of amide NH signals.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store at 2–8°C under inert gas (Argon). The aldehyde precursors are air-sensitive; the final acid is stable but should be kept dry.
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Disposal: Thiophene compounds must be disposed of as hazardous chemical waste containing sulfur; do not bleach (risk of forming toxic chlorosulfur compounds).
References
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Synthesis & SAR of Thiophene Derivatives: Noguchi, T., et al. (2003).[2] "Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents." Bioorganic & Medicinal Chemistry.
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Suzuki Coupling on Thiophenes: Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts." Angewandte Chemie.
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Antimicrobial Thiophene Scaffolds: Dawane, B. S., et al. (2011). "Synthesis and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives." Journal of Saudi Chemical Society.
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General Thiophene Chemistry: "Thiophene-2-carboxylic acid and derivatives." PubChem Database.
